

Cell permeability issues with BAY-805

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Compound of Interest

Compound Name: BAY-805
Cat. No.: B10856275

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Technical Support Center: BAY-805

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using **BAY-805**, a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21).

Frequently Asked Questions (FAQs)

Q1: What is **BAY-805** and what is its mechanism of action?

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of USP21, which is a deubiquitinating enzyme (DUB).[1][2][3] USP21 removes ubiquitin chains from substrate proteins, and its inhibition can affect various cellular processes. For instance, USP21 is known to deubiquitinate and inactivate Receptor-Interacting Protein 1 (RIP1), a key regulator of the NF- κ B signaling pathway.[3][4] By inhibiting USP21, **BAY-805** prevents the deubiquitination of RIP1, leading to the activation of the NF- κ B pathway.[3][4]

Q2: Is **BAY-805** cell-permeable?

Yes, **BAY-805** is described as a cell-active inhibitor.[1][3] Its ability to engage its intracellular target, USP21, has been demonstrated using a Cellular Thermal Shift Assay (CETSA).[3][5]

This assay confirms that **BAY-805** can cross the cell membrane and bind to USP21 within the cellular environment.

Q3: What is the recommended concentration for use in cell-based assays?

The recommended concentration for cellular use is up to 10 μM .^[6] However, for optimal results and to minimize off-target effects, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A lower concentration, around 500 nM, has also been suggested.^[6]

Q4: Is there a negative control compound available for **BAY-805**?

Yes, BAY-728 is the less active enantiomer of **BAY-805** and can be used as a negative control in experiments.^{[3][7]} This allows researchers to distinguish the specific effects of USP21 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Q5: How should I prepare and store **BAY-805**?

BAY-805 is soluble in DMSO.^{[1][7]} For stock solutions, it is recommended to dissolve it in fresh DMSO at a concentration of 10 mM or higher.^{[1][7]} Stock solutions should be stored at -20°C . To maintain the compound's integrity, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.^[7]

Troubleshooting Guide

Issue 1: No or low activity observed in a cell-based assay.

If you are not observing the expected biological effect of **BAY-805** in your cellular experiments, consider the following troubleshooting steps:

- Step 1: Verify Compound Integrity and Concentration.
 - Ensure your **BAY-805** stock solution was prepared correctly in fresh, high-quality DMSO and stored properly.^{[1][7]}
 - Confirm the final concentration used in your assay. Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line.

- Step 2: Assess Cell Permeability and Target Engagement.
 - While **BAY-805** is cell-active, permeability can vary between cell lines.^[3] Consider performing a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that **BAY-805** is entering your cells and binding to USP21.^{[3][5]}
- Step 3: Check for Compound Efflux.
 - Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein), which can actively remove small molecules from the cell, reducing their intracellular concentration and efficacy. You can investigate this by co-incubating with known efflux pump inhibitors.
- Step 4: Use the Recommended Negative Control.
 - Include the negative control compound, BAY-728, in your experiments to ensure the observed effects are specific to USP21 inhibition.^{[3][7]}
- Step 5: Confirm the Downstream Signaling Pathway.
 - Ensure that the downstream readout you are measuring is appropriate for USP21 inhibition in your cell model. For example, if you are measuring NF- κ B activation, confirm that this pathway is functional in your cells.^[3]

Quantitative Data Summary

Parameter	Value	Assay	Reference
Biochemical Potency			
hUSP21 IC50 (HTRF)	6 nM	Homogeneous Time Resolved Fluorescence	[2][4]
hUSP21 IC50 (Ub-Rhod)	2 nM	Ubiquitin-Rhodamine Assay	[2][4]
Cellular Activity			
NF-κB Activation EC50	17 nM	Cell-based Reporter Assay	[2]
USP21 HiBiT CETSA IC50	95 nM	Cellular Thermal Shift Assay	[4]
Permeability			
Papp (A-B)	42 nm/s	Caco-2 Assay	[4]
Papp (B-A)	27 nm/s	Caco-2 Assay	[4]
Efflux Ratio	0.6	Caco-2 Assay	[4]
Negative Control (BAY-728)			
hUSP21 IC50 (HTRF)	12,600 nM	Homogeneous Time Resolved Fluorescence	[4]
hUSP21 IC50 (Ub-Rhod)	16,200 nM	Ubiquitin-Rhodamine Assay	[4]

Experimental Protocols

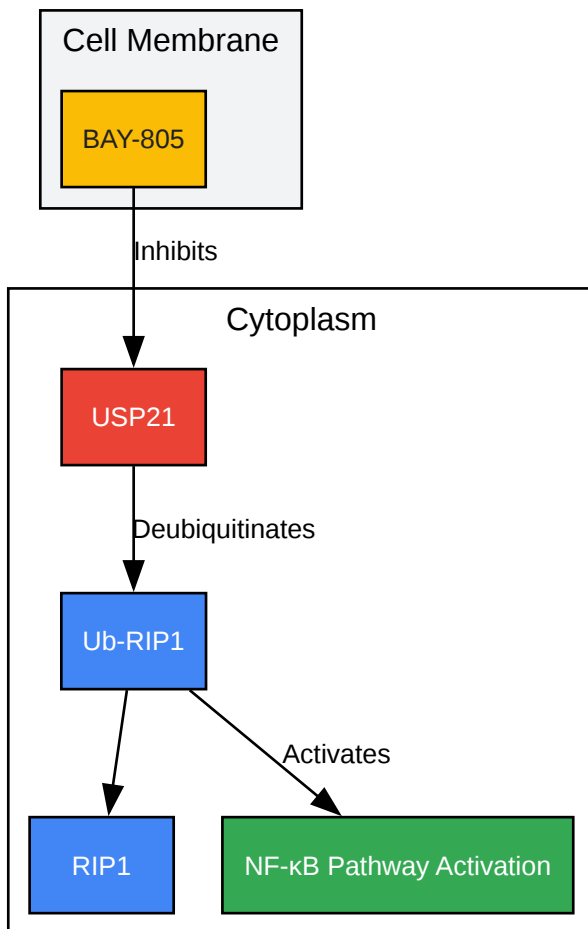
Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure based on the principles described in the literature for assessing the cellular target engagement of **BAY-805**.^{[3][8]}

- Cell Culture and Treatment:
 - Culture your cells of interest to a sufficient density.
 - Treat the cells with various concentrations of **BAY-805** (and BAY-728 as a negative control) or a vehicle control (DMSO) for a specified period (e.g., 1 hour) at 37°C.
- Heat Shock:
 - After incubation, heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting point of the target protein.
- Cell Lysis and Protein Extraction:
 - Lyse the cells to release the cellular proteins.
 - Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
- Protein Quantification and Analysis:
 - Quantify the amount of soluble USP21 in the supernatant at each temperature point using a suitable method, such as Western blotting or a specific immunoassay.
- Data Analysis:
 - Plot the amount of soluble USP21 as a function of temperature for each treatment condition.
 - A shift in the melting curve to a higher temperature in the presence of **BAY-805** indicates target engagement, as the binding of the compound stabilizes the protein.

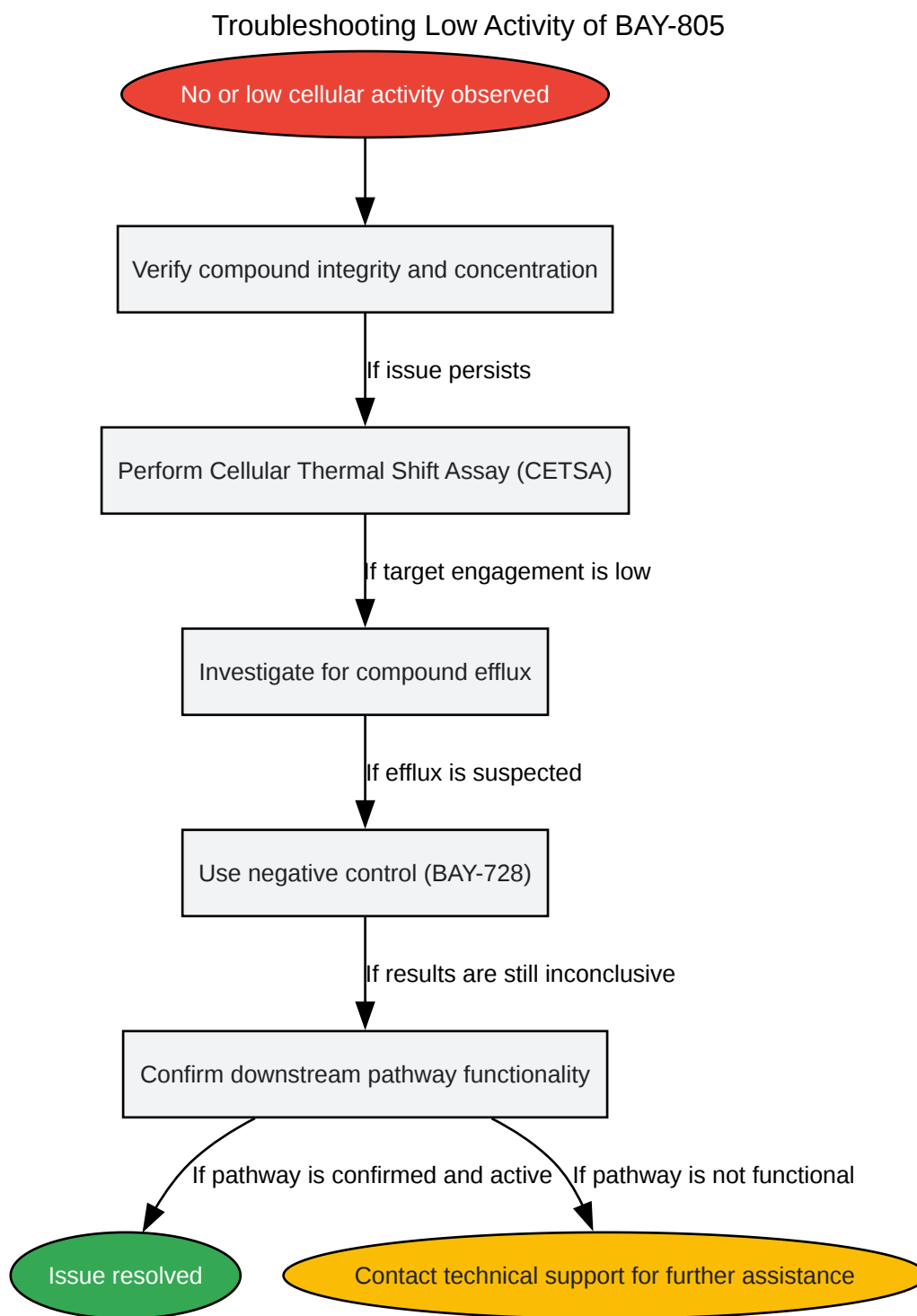
Visualizations

BAY-805 Mechanism of Action



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Caption: Mechanism of **BAY-805** in the NF-κB signaling pathway.



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Caption: A logical workflow for troubleshooting experiments with **BAY-805**.

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